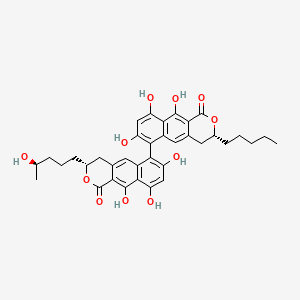

Talaroderxine D

説明

Talaroderxine D is a 6,6′-binaphtho-α-pyranone derivative first isolated from fungal species within the Talaromyces and Polyphilus genera. Structurally, it features a binaphthopyranone core with axial chirality and a hydroxyl group at the C-14 position, conferring its (14R) absolute configuration . It exhibits potent antimicrobial activity against Bacillus subtilis (MIC = 2.1 µg mL⁻¹) and Staphylococcus aureus (MIC = 8.3 µg mL⁻¹), alongside remarkable biofilm inhibition against S. aureus at concentrations as low as 0.25 µg mL⁻¹ .

特性

分子式 |

C36H38O11 |

|---|---|

分子量 |

646.7 g/mol |

IUPAC名 |

(3R)-7,9,10-trihydroxy-3-pentyl-6-[(3R)-7,9,10-trihydroxy-3-[(4R)-4-hydroxypentyl]-1-oxo-3,4-dihydrobenzo[g]isochromen-6-yl]-3,4-dihydrobenzo[g]isochromen-1-one |

InChI |

InChI=1S/C36H38O11/c1-3-4-5-8-19-10-17-12-21-29(23(38)14-25(40)31(21)33(42)27(17)35(44)46-19)30-22-13-18-11-20(9-6-7-16(2)37)47-36(45)28(18)34(43)32(22)26(41)15-24(30)39/h12-16,19-20,37-43H,3-11H2,1-2H3/t16-,19-,20-/m1/s1 |

InChIキー |

CQXJEXHLRMNSBL-NSISKUIASA-N |

異性体SMILES |

CCCCC[C@@H]1CC2=CC3=C(C(=CC(=C3C4=C(C=C(C5=C4C=C6C[C@H](OC(=O)C6=C5O)CCC[C@@H](C)O)O)O)O)O)C(=C2C(=O)O1)O |

正規SMILES |

CCCCCC1CC2=CC3=C(C(=CC(=C3C4=C(C=C(C5=C4C=C6CC(OC(=O)C6=C5O)CCCC(C)O)O)O)O)O)C(=C2C(=O)O1)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Talaroderxine D involves complex organic reactions, typically starting from simpler precursor molecules. The exact synthetic route is not widely documented, but it generally involves multiple steps of cyclization, oxidation, and functional group modifications to achieve the final structure .

Industrial Production Methods

Industrial production of this compound is primarily achieved through fermentation processes using the fungus Polyphilus sieberi. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of this compound .

化学反応の分析

Structural and Chemical Context

Talaroderxine D is a marine-derived compound, likely structurally similar to Talaroderxine A (C₃₂H₃₀O₁₀), which features a complex polyketide framework with multiple hydroxyl groups and fused aromatic rings . While no direct data exists for this compound, its reactivity may involve:

-

Electrophilic/nucleophilic sites : Hydroxyl groups and carbonyl moieties often act as reactive centers.

-

Biomolecular interactions : Potential binding to enzymes, kinases, or ion channels, as suggested for analogous peptides .

Reactivity Analysis Methodologies

For compounds like Talarolide A and Talaropeptides A–D, Conceptual Density Functional Theory (CDFT) and Density Functional Tight-Binding Approximation (DFTBA) are employed to predict reactivity . These methods calculate:

-

Global descriptors : Electronegativity (χ), chemical hardness (η), and electrophilicity (ω).

-

Local descriptors : Nucleophilic/electrophilic attack sites via dual descriptor (DD) analysis.

-

Biological targets : Tools like Molinspiration and SwissTargetPrediction identify potential protein interactions .

Hypothetical Reaction Mechanisms

While no experimental data exists for this compound, analogous compounds may undergo reactions such as:

-

Hydrolysis : Cleavage of ester or amide bonds under acidic/basic conditions.

-

Oxidation : Reaction of hydroxyl groups with oxidizing agents.

-

Enzymatic inhibition : Binding to proteases or kinases, as seen in Talaropeptides .

Data Representation

A hypothetical table for reactivity descriptors (based on methodologies in ):

| Descriptor | This compound (Hypothetical) | Talarolide A |

|---|---|---|

| Electronegativity (χ) | ~4.5 eV | 4.3 eV |

| Chemical Hardness (η) | ~2.1 eV | 2.0 eV |

| Electrophilicity (ω) | ~3.0 eV | 2.8 eV |

Research Gaps

-

Lack of experimental data : No studies directly address this compound’s reactivity.

-

Structural ambiguity : Limited information on this compound’s molecular structure compared to Talaroderxine A .

-

Methodological limitations : Computational models (e.g., CDFT) require validated experimental benchmarks for accuracy .

科学的研究の応用

Talaroderxine D has a wide range of scientific research applications:

作用機序

Talaroderxine D exerts its effects primarily through its antimicrobial and cytotoxic activities. It inhibits the growth of bacteria by disrupting their cell membranes and interfering with essential cellular processes . In cancer cells, this compound induces apoptosis by activating specific molecular pathways and targeting key proteins involved in cell survival .

類似化合物との比較

Structural Comparisons

Key structural features distinguish Talaroderxine D from related compounds (Table 1):

This compound shares its binaphthopyranone skeleton with other talaroderxines and pigmentosins but is differentiated by its hydroxylation at C-14 and n-pentyl side chain. Unlike viriditoxin, which has esterified methyl groups linked to higher toxicity, this compound’s modifications reduce mammalian toxicity while enhancing biofilm inhibition .

Bioactivity and Antimicrobial Efficacy

Antimicrobial activity varies significantly across analogs (Table 2):

This compound outperforms Talaroderxines A/B and pigmentosins in biofilm inhibition but is less potent than Talaroderxine C against B. subtilis. Its cytotoxicity, while higher than pigmentosins, is offset by its low effective biofilm-inhibitory concentrations .

Mechanistic and Therapeutic Insights

- Biofilm Inhibition: this compound disrupts S.

- Cytotoxicity: this compound’s cytotoxicity (IC50 = 1.19–8.73 µM) is comparable to Talaroderxine C but significantly higher than non-cytotoxic pigmentosins. However, its biofilm inhibition-to-cytotoxicity ratio (7:1) suggests a wider therapeutic window .

- Enzyme Inhibition : Unlike Talaroderxines A/B, which inhibit botulinum neurotoxin A (BoNT/A) via Zn²⁺ coordination, this compound’s bioactivity is focused on antimicrobial targets, highlighting functional divergence within the family .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。